molecular formula C22H28N2O3 B8135442 (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran

(19R)-1-Acetyl-17,19-epoxy-11-methoxycuran

Cat. No.: B8135442
M. Wt: 368.5 g/mol
InChI Key: ZOBRSZBLMUQBPR-HJXHSQNHSA-N
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Description

(19R)-1-Acetyl-17,19-epoxy-11-methoxycuran is a complex organic compound belonging to the class of monoterpenoid indole alkaloids These compounds are known for their diverse biological activities and are often derived from natural sources such as plants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran typically involves multiple steps, starting from simpler precursor molecules. One common approach is the stereoselective reduction of 17,17-ethylenedioxy-3β-methoxy androst-5-en-19-als to obtain the desired stereoisomers . The reaction conditions often include the use of specific catalysts and reagents to ensure high diastereoisomeric purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of advanced chromatographic techniques for purification and the implementation of biocatalytic processes to enhance stereoselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like Fe(II)/α-ketoglutarate-dependent dioxygenases, which facilitate redox-neutral reactions . Other reagents may include reducing agents and catalysts that promote specific transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

(19R)-1-Acetyl-17,19-epoxy-11-methoxycuran has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereoselective synthesis and reaction mechanisms. In biology, it serves as a tool for investigating the biosynthesis of monoterpenoid indole alkaloids and their biological activities . In medicine, the compound’s potential therapeutic properties are explored for developing new drugs, particularly in the field of oncology. Additionally, its unique chemical structure makes it valuable for industrial applications, such as the development of novel materials and catalysts .

Mechanism of Action

The mechanism of action of (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran involves its interaction with specific molecular targets and pathways. The compound’s epoxy and methoxy groups play a crucial role in its binding to target proteins and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran include other monoterpenoid indole alkaloids such as vindoline, catharanthine, and ajmalicine. These compounds share structural similarities and often exhibit comparable biological activities .

Uniqueness: What sets this compound apart from its analogs is its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the acetyl, epoxy, and methoxy groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[(4R,12S,13R,16R,17S,18R,20S)-8-methoxy-16-methyl-15-oxa-1,11-diazahexacyclo[15.3.1.04,12.04,20.05,10.013,18]henicosa-5(10),6,8-trien-11-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-12-16-10-23-7-6-22-18-5-4-14(26-3)8-19(18)24(13(2)25)21(22)17(11-27-12)15(16)9-20(22)23/h4-5,8,12,15-17,20-21H,6-7,9-11H2,1-3H3/t12-,15+,16+,17-,20+,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBRSZBLMUQBPR-HJXHSQNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC45C3CC2C(C4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CN3CC[C@@]45[C@@H]3C[C@@H]2[C@H]([C@@H]4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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